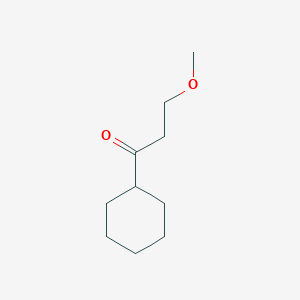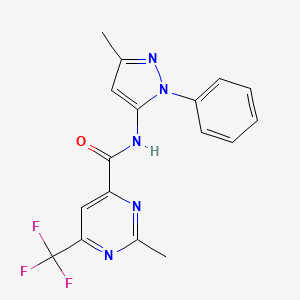![molecular formula C6H10O3 B2521982 6,8-Dioxabicyclo[3.2.1]octan-4-ol CAS No. 375348-81-5; 39682-49-0](/img/structure/B2521982.png)
6,8-Dioxabicyclo[3.2.1]octan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dioxabicyclo[321]octan-4-ol is a bicyclic organic compound characterized by a unique ring structure containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-4-ol typically involves the rearrangement of precursor compounds. One common method involves the use of thionyl chloride (SOCl₂) in the presence of pyridine. This reaction promotes the migration of an oxygen atom from the C5 to the C4 position, resulting in the formation of the desired bicyclic ring system . Another method employs Appel conditions, which utilize triphenylphosphine and carbon tetrachloride to achieve a similar rearrangement .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the acid-catalyzed pyrolysis of cellulose-containing materials. This process selectively produces levoglucosenone, which can be further reduced to yield the target compound .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and triphenylphosphine (PPh₃) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6,8-Dioxabicyclo[3.2.1]octan-4-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octan-4-ol involves its ability to undergo skeletal rearrangements and bond-cleavage reactions. These processes are facilitated by the presence of the bicyclic ring system and the hydroxyl group at the C4 position. The compound can form reactive intermediates, such as chlorosulfites and alkoxytriphenylphosphonium species, which participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Levoglucosenone: A precursor to 6,8-Dioxabicyclo[3.2.1]octan-4-ol, known for its use in the synthesis of chiral molecules.
Cyrene: A reduction product of levoglucosenone, used as a green solvent in organic synthesis.
Uniqueness
This compound is unique due to its ability to undergo specific skeletal rearrangements and its versatility in forming various derivatives. Its bicyclic structure and the presence of two oxygen atoms make it a valuable compound in synthetic organic chemistry .
Propiedades
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPZEVCAPJUVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2OCC1O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)
![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)




![4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2521912.png)
![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)
![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)
(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)
![N-(3-methylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2521921.png)
